molecular formula C8H7N3O B2836900 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1340062-44-3

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B2836900
CAS No.: 1340062-44-3
M. Wt: 161.164
InChI Key: LXQLWVNFWHGYNB-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an aldehyde group at the 5-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by subsequent functional group transformations . Another approach includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde groups but shares the core structure.

    2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.

    1-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the aldehyde group

Uniqueness: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable target for research and development .

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLWVNFWHGYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C=O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340062-44-3
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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